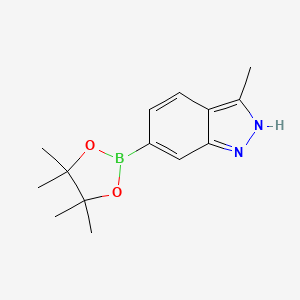

3-Methylindazole-6-boronic acid pinacol ester

Beschreibung

Eigenschaften

IUPAC Name |

3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O2/c1-9-11-7-6-10(8-12(11)17-16-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLPEMGHRXSNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NNC(=C3C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-Methylindazole-6-boronic acid pinacol ester: A Keystone Reagent in Modern Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of 3-Methylindazole-6-boronic acid pinacol ester, a heterocyclic building block of significant interest in medicinal chemistry. The indazole core is a privileged scaffold found in numerous kinase inhibitors and approved oncology drugs.[1][2] This document details the compound's physicochemical properties, outlines a robust laboratory-scale synthesis via the Miyaura borylation, and presents a detailed protocol for its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as a practical resource for researchers aiming to leverage this versatile reagent in the synthesis of novel bioactive molecules.

Introduction: The Strategic Value of the Indazole Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge in successful therapeutic agents. The indazole ring system is one such "privileged structure," particularly prominent in the development of targeted cancer therapies.[1][3] Its unique bicyclic aromatic structure, featuring two adjacent nitrogen atoms, allows it to function as a versatile hinge-binding motif in the active site of many protein kinases.[1] Consequently, indazole derivatives have been successfully developed as potent inhibitors of critical oncology targets, including Fibroblast Growth Factor Receptors (FGFR), Aurora kinases, and the BCR-ABL fusion protein.[1][4] Approved drugs such as Axitinib and Pazopanib feature the indazole core, underscoring its clinical significance.[2]

The utility of the indazole scaffold is maximized through functionalization, enabling chemists to modulate properties like solubility, cell permeability, and target selectivity. This compound emerges as a key strategic intermediate for this purpose. The pinacol boronic ester group at the 6-position is a stable, versatile chemical handle engineered for participation in Suzuki-Miyaura cross-coupling reactions—arguably the most powerful and widely used method for constructing carbon-carbon bonds in pharmaceutical synthesis.[5][6] This guide focuses on the synthesis and application of this specific reagent, providing the technical foundation needed for its effective use in drug discovery programs.

Physicochemical and Safety Profile

The precise CAS Number for the 6-boro isomer is not widely indexed, highlighting its status as a specialized reagent. However, its molecular formula and weight are consistent with its other isomers.

| Property | Value | Reference(s) |

| IUPAC Name | 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | N/A |

| CAS Number | Not widely indexed. Isomers include 864771-17-5 (5-boro) and 1204580-79-9 (2-methyl-6-boro). | [7][8] |

| Molecular Formula | C₁₄H₁₉BN₂O₂ | [7][8][9] |

| Molecular Weight | 258.13 g/mol | [7][8][9] |

| Appearance | Typically a white to pale-yellow or brown solid. | [7] |

| Storage | Store refrigerated (0-8 °C) under an inert atmosphere. Moisture sensitive. | [7][8] |

Safety & Handling

Based on data for isomeric and related compounds, this compound should be handled with care.

-

Hazard Statements: H301/302 (Toxic/Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Measures: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

Synthesis: The Miyaura Borylation Pathway

The most direct and efficient method for preparing this compound is the Miyaura borylation reaction .[10] This palladium-catalyzed process couples a halo-indazole (typically the 6-bromo derivative) with bis(pinacolato)diboron (B₂pin₂). This method is favored for its high functional group tolerance and operational simplicity.[11]

The precursor, 6-bromo-3-methyl-1H-indazole, can be prepared via established methods for indazole synthesis, such as the cyclization of appropriately substituted hydrazines or nitrosation of toluidines.[12][13]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of the title compound via Miyaura borylation.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for the Miyaura borylation of heteroaryl halides.[10][11]

Materials:

-

6-Bromo-3-methyl-1H-indazole (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02 - 0.05 equiv)

-

Potassium Acetate (KOAc), anhydrous (3.0 equiv)

-

1,4-Dioxane, anhydrous

Procedure:

-

Inert Atmosphere: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-3-methyl-1H-indazole, B₂pin₂, PdCl₂(dppf), and potassium acetate.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via cannula or syringe.

-

Causality: Anhydrous and oxygen-free conditions are critical. The palladium(0) species, which is the active catalyst, is readily oxidized, and water can lead to competitive protodeboronation of the product.[3]

-

-

Reaction: Heat the reaction mixture to 80-100 °C and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Causality: The aqueous washes remove the potassium acetate and other water-soluble byproducts. Pinacol boronic esters exhibit good stability to aqueous workups compared to free boronic acids.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling. This reaction enables the formation of a C-C bond between the C6 position of the indazole and an aryl or heteroaryl halide (or triflate), providing a modular and powerful approach to building complex molecular architectures.[5][6]

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling the title compound with a generic aryl bromide.

Materials:

-

This compound (1.2 equiv)

-

Aryl or Heteroaryl Bromide (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 - 0.05 equiv)

-

Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution) or Cesium Carbonate (Cs₂CO₃) (solid, 2.0 equiv)

-

Solvent system (e.g., 1,4-Dioxane or Toluene/Ethanol mixture)

Procedure:

-

Setup: In a flask, combine the aryl bromide, this compound, and the palladium catalyst.

-

Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent & Base Addition: Add the organic solvent, followed by the aqueous base solution (or solid base and water).

-

Causality: The base is crucial for activating the boronic ester, forming a more nucleophilic boronate complex ("ate" complex) which is necessary for the transmetalation step with the palladium(II) center.

-

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Application in Kinase Inhibitor Design

The 3-methylindazole core is a proven pharmacophore for kinase inhibition. The synthesis of libraries of compounds where diverse aryl and heteroaryl groups are attached at the 6-position allows for the systematic exploration of the solvent-exposed region of the kinase active site. This can lead to improved potency, selectivity, and pharmacokinetic properties. For example, MLi-2, a potent LRRK2 inhibitor, features a 3-substituted indazole core, demonstrating the scaffold's utility in modern inhibitor design.[14] Compounds based on 3-aminoindazole have also shown potent activity against c-Met and BCR-ABL kinases.[4][15]

Caption: Hypothetical binding mode of an indazole-based kinase inhibitor.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its design combines the biologically relevant indazole scaffold with the synthetic power of the Suzuki-Miyaura coupling reaction. Understanding its synthesis and application provides researchers with a direct and modular route to novel and complex molecules with high potential for therapeutic activity, particularly in the competitive field of kinase inhibitor development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Methylindazole-5-boronic acid pinacol ester | 864771-17-5 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. CAS 1256359-09-7 | 1-Methylindazole-6-boronic acid pinacol ester - Synblock [synblock.com]

- 10. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Indazole synthesis [organic-chemistry.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Methylindazole-6-boronic acid pinacol ester: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of 3-Methylindazole-6-boronic acid pinacol ester, a heterocyclic building block of significant importance in contemporary medicinal chemistry and organic synthesis. We will delve into its core molecular architecture, spectroscopic signature, and detailed protocols for its synthesis and purification. The primary focus will be on its principal application as a versatile coupling partner in the Palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols to ensure scientific integrity and reproducibility.

Molecular Structure and Physicochemical Properties

Structural Elucidation

This compound is a compound whose utility is intrinsically linked to its distinct molecular architecture. Its structure is composed of two key moieties: a bicyclic 3-methylindazole core and a boronic acid pinacol ester group at the 6-position.[1]

-

The Indazole Core: The indazole ring system is a planar, aromatic heterocycle. The methyl group at the 3-position influences the electronic properties and steric environment of the molecule, which can affect its reactivity in coupling reactions.[1]

-

The Boronic Acid Pinacol Ester: This group is the reactive handle for cross-coupling chemistry. The boron atom is bonded to the C6 position of the indazole ring and is protected by a pinacol group, forming a five-membered dioxaborolane ring.[1] This esterification enhances the compound's stability, making it less prone to protodeboronation compared to the free boronic acid, while still allowing for efficient transmetalation under appropriate catalytic conditions.[2] The geometry around the boron center is tetrahedral, with the pinacol ester creating a sterically defined environment that can influence reaction kinetics.[1][2]

Physicochemical Data

The fundamental properties of this compound are summarized below. Note that the CAS Number for the specific 3-methyl, 6-Bpin isomer is 1227911-51-4.[1] Other isomers, such as the 5-Bpin derivative (CAS 864771-17-5) or the 1-methyl/2-methyl analogues (CAS 1256359-09-7, 1204580-79-9), possess distinct properties.[3][4]

| Property | Value | Reference |

| IUPAC Name | 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | N/A |

| CAS Number | 1227911-51-4 | [1] |

| Molecular Formula | C₁₄H₁₉BN₂O₂ | [1] |

| Molecular Weight | 258.13 g/mol | [1] |

| Appearance | Typically a white to pale-yellow or brown solid | |

| Purity | Commercially available at ≥95-97% | [3] |

| Storage | Store in a cool, dry, well-ventilated place; often refrigerated | [5] |

Spectroscopic Characterization

Structural confirmation and purity assessment rely on standard spectroscopic techniques. The data presented below are typical expected values based on the analysis of structurally related compounds.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Signals in the δ 7.0-8.0 ppm range corresponding to the protons on the indazole ring. Methyl Protons (Indazole): A sharp singlet around δ 2.5 ppm. Pinacol Protons: A characteristic, sharp singlet integrating to 12 protons around δ 1.3-1.4 ppm.[6] N-H Proton: A broad singlet, which may be exchangeable with D₂O. |

| ¹³C NMR | Aromatic Carbons: Multiple signals in the δ 110-150 ppm region. Ipso-Carbon (C-B): The carbon attached to the boron may show a weak or broad signal due to quadrupolar relaxation.[7] Pinacol Carbons: A signal around δ 84 ppm for the quaternary carbons (O-C(CH₃)₂) and a signal around δ 25 ppm for the methyl carbons.[6] |

| Mass Spec (ESI+) | The primary observed ion would be the protonated molecule [M+H]⁺ at m/z ≈ 259.1.[1] |

Synthesis and Purification

The most common and efficient method for preparing aryl boronic esters is the Palladium-catalyzed Miyaura borylation reaction. This involves the coupling of an aryl halide with a diboron reagent.

Synthesis Rationale and Workflow

The synthesis starts from the readily available 6-bromo-3-methyl-1H-indazole. The C-Br bond is selectively converted to a C-B bond using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a suitable base. The choice of catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is critical as the dppf ligand is effective for cross-coupling reactions involving heterocyclic substrates. Potassium acetate (KOAc) is a commonly used base that is strong enough to facilitate the catalytic cycle but mild enough to avoid decomposition of the starting material or product.

Caption: General workflow for the Miyaura borylation synthesis.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-3-methyl-1H-indazole (1.0 equiv.), bis(pinacolato)diboron (1.1-1.5 equiv.), and potassium acetate (2.0-3.0 equiv.).

-

Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is a critical step, as the Palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane. Sparge the resulting suspension with the inert gas for 10-15 minutes to remove any dissolved oxygen. Add the palladium catalyst, Pd(dppf)Cl₂ (0.01-0.05 equiv.).

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 8-24 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

Purification and Validation

The crude product is typically a dark oil or solid. Purification via flash column chromatography on silica gel using a hexane/ethyl acetate gradient is standard practice.

-

Self-Validation: The integrity of the final product must be confirmed.

-

Purity: Assessed by HPLC analysis. Due to the potential for on-column hydrolysis, specialized methods using aprotic diluents or highly basic mobile phases may be required for accurate analysis.[9]

-

Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the resulting spectra to the expected values outlined in Section 2.0.

-

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds.[3][10] This reaction is a powerful tool for assembling the complex molecular scaffolds required for drug candidates, particularly kinase inhibitors.[1][2][11]

Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[12][13]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl/vinyl halide (or triflate) bond, forming a Pd(II) complex.

-

Transmetalation: This is the key step where the organic group is transferred from boron to palladium. A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic ester, forming a more nucleophilic borate complex, which then facilitates the transfer of the 3-methylindazolyl group to the Pd(II) center.[13] Critically, studies have shown that pinacol esters can participate directly in transmetalation without prior hydrolysis to the boronic acid, a feature that depends on the steric and electronic environment of the catalyst and substrate.[2]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]

Mechanistic Diagram: Suzuki-Miyaura Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general coupling reaction with an example aryl bromide.

-

Reaction Setup: In a reaction vessel, combine this compound (1.1-1.5 equiv.), the desired aryl bromide (1.0 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Inerting: As before, the vessel must be thoroughly purged with an inert gas (Argon or Nitrogen).

-

Solvent and Catalyst Addition: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.[14] Sparge the mixture with inert gas. Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.01-0.05 equiv.).

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction is typically complete within 2-12 hours.

-

Validation and Troubleshooting:

-

Monitoring: The disappearance of the limiting reagent (often the aryl halide) and the appearance of the more non-polar product can be tracked by TLC. LC-MS is used for definitive confirmation.

-

Common Issue - Protodeboronation: If the reaction is sluggish or conditions are too harsh (e.g., strongly acidic or basic), the boronic ester can be cleaved to give 3-methylindazole.[1] This can be mitigated by using milder bases (e.g., K₃PO₄), ensuring a rigorously inert atmosphere, and using the boronic ester in slight excess.

-

Low Yield: Poor catalyst activity or inefficient transmetalation can lead to low yields. Screening different palladium catalysts, ligands, bases, and solvent systems is a standard optimization strategy.[10]

-

Handling, Storage, and Safety

This compound, like many boronic acid derivatives, requires careful handling.

-

Hazards: It is classified as a skin and eye irritant and may cause respiratory irritation.[5][15]

-

Precautions:

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.[4][5] While pinacol esters are more stable than their corresponding boronic acids, they can still be sensitive to hydrolysis over long periods or under non-anhydrous conditions.[9]

Conclusion

This compound stands as a testament to the power of functionalized heterocycles in modern chemistry. Its robust and stable nature, combined with the predictable reactivity of the boronic ester group, makes it an invaluable building block for constructing complex molecules. A thorough understanding of its structure, synthesis, and the mechanistic nuances of its application in the Suzuki-Miyaura reaction empowers researchers to leverage this reagent to its full potential, accelerating the discovery and development of novel therapeutics and advanced materials.

References

- 1. This compound|97% [benchchem.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 1256359-09-7 | 1-Methylindazole-6-boronic acid pinacol ester - Synblock [synblock.com]

- 5. fishersci.com [fishersci.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. 3-Methyl-1H-pyrazole-4-boronic acid pinacol ester | C10H17BN2O2 | CID 17750270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. file.bldpharm.com [file.bldpharm.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Methylindazole-6-boronic acid pinacol ester: A Keystone Reagent in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its ability to act as a bioisostere of indole and to form key hydrogen bonding interactions with biological targets has led to its incorporation into a multitude of therapeutic agents, particularly in oncology.[1][3] The functionalization of the indazole ring is therefore a critical endeavor in drug discovery, and among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its robustness and versatility.[4][5] This guide focuses on a key reagent for this transformation: 3-Methylindazole-6-boronic acid pinacol ester (CAS No. 1227911-51-4), a stable and highly reactive building block for the synthesis of complex molecular architectures.

The Reagent at a Glance: Physicochemical Properties and Structural Features

| Property | Value |

| CAS Number | 1227911-51-4 |

| Molecular Formula | C₁₄H₁₉BN₂O₂ |

| Molecular Weight | 258.13 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Good solubility in common organic solvents (e.g., dioxane, DMF, THF, chloroform) |

| Stability | Significantly more stable to air and moisture than the corresponding boronic acid |

The enhanced stability of the pinacol ester over the free boronic acid is a key feature. Boronic acids are prone to dehydration to form cyclic boroxine trimers and can undergo protodeboronation, leading to reduced reactivity and inconsistent results. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring of the pinacol ester protects the boron atom, mitigating these degradation pathways and ensuring a longer shelf life and easier handling.[6]

Synthesis of this compound: The Miyaura Borylation

The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Miyaura borylation of 6-bromo-3-methylindazole.[7] This reaction provides high yields and regioselectivity.

Experimental Protocol: Synthesis via Miyaura Borylation

This protocol is a representative procedure and may require optimization based on the specific scale and laboratory conditions.

-

Reaction Setup: To a flame-dried Schlenk flask, add 6-bromo-3-methylindazole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (KOAc, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane as the solvent, followed by the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford this compound.

The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Molecular Diversity

This compound is a premier coupling partner in the Suzuki-Miyaura reaction, enabling the formation of a C-C bond between the indazole C6 position and a variety of sp²-hybridized carbon atoms of aryl or heteroaryl halides.[7]

Causality in Experimental Choices

The success of the Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, base, and solvent.

-

Palladium Catalyst: The choice of palladium catalyst and its associated ligands is critical. For coupling with heteroaryl boronic esters, catalysts with bulky, electron-rich phosphine ligands are often preferred.

-

Pd(dppf)Cl₂: This catalyst is frequently used for heteroaryl couplings due to the wide bite angle of the dppf ligand, which promotes reductive elimination and stabilizes the active Pd(0) species.[8]

-

Pd(PPh₃)₄: While a classic catalyst, it can sometimes be less effective than Pd(dppf)Cl₂ for challenging couplings involving heteroaryl substrates.[1][8]

-

-

Base: A base is essential to activate the boronic ester for transmetalation.[4]

-

K₂CO₃ or Cs₂CO₃: These are common choices, with the more soluble Cs₂CO₃ often providing better results in challenging reactions.

-

K₃PO₄: A stronger base that can be effective when weaker bases fail.[5]

-

-

Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction.

-

1,4-Dioxane/Water or DME/Water: Biphasic solvent systems are classic for Suzuki couplings.

-

Anhydrous solvents (e.g., Dioxane, DMF): Can also be used, particularly with specific base and catalyst combinations.

-

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.

-

Reaction Setup: In a reaction vessel, combine this compound (1.1-1.5 equiv), the aryl halide (1.0 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Inert Atmosphere: Purge the vessel with an inert gas.

-

Solvent and Catalyst Addition: Add the solvent system (e.g., 1,4-dioxane and water) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by flash chromatography or recrystallization to obtain the desired 6-aryl-3-methylindazole.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 3-methyl-6-aryl-indazole motif is a prevalent core structure in a variety of kinase inhibitors.[7] This is due to the indazole's ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This compound is a crucial building block in the synthesis of these inhibitors, including those targeting phosphoinositide 3-kinases (PI3Ks).[7][9]

Quantitative Data: Representative Suzuki-Miyaura Coupling Yields

| Aryl Halide Partner | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | >90 |

| 3-Bromopyridine | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 85-95 |

| 2-Chloropyrimidine | Pd(dppf)Cl₂ | K₃PO₄ | DMF | 80-90 |

| 4-Iodotoluene | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | >90 |

Note: Yields are estimates based on typical Suzuki-Miyaura reactions with similar substrates and may vary depending on the specific reaction conditions.

Characterization and Quality Control

The purity and identity of this compound and its coupling products are typically confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. For the pinacol ester, characteristic signals include the singlet for the twelve protons of the four methyl groups on the pinacol moiety around 1.3 ppm in ¹H NMR, and the quaternary carbons of the pinacol group around 84 ppm in ¹³C NMR.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

Safety, Handling, and Storage

As with all chemical reagents, appropriate safety precautions should be taken when handling this compound.

-

Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place, away from moisture and strong oxidizing agents. The pinacol ester's stability allows for longer-term storage compared to the free boronic acid.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its enhanced stability, predictable reactivity in Suzuki-Miyaura cross-coupling reactions, and its utility in the construction of medicinally relevant scaffolds make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its properties and reaction conditions, as outlined in this guide, is key to leveraging its full potential in the synthesis of novel and complex molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 7. This compound|97% [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methylindazole-6-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of NMR in the Structural Elucidation of Bioactive Heterocycles

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2][3] For professionals in drug discovery and development, NMR provides critical insights into the molecular framework, connectivity, and stereochemistry of novel chemical entities. 3-Methylindazole-6-boronic acid pinacol ester is a versatile building block in the synthesis of complex pharmaceutical agents, leveraging the reactivity of the boronic ester in cross-coupling reactions and the biological significance of the indazole scaffold.[4] Accurate interpretation of its NMR spectra is the cornerstone of its quality control and its effective use in multi-step syntheses.

This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra of this compound, providing a rationale for the expected chemical shifts, multiplicities, and coupling constants.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. Based on the analysis of substituted indazoles and aryl boronic esters, the following proton signals are predicted for this compound.[5][6][7][8]

Predicted Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH (indazole) | ~11.0 - 13.0 | Broad Singlet | - | 1H |

| H-7 | ~7.8 - 8.0 | Singlet (or narrow doublet) | ~0.5-1.0 | 1H |

| H-4 | ~7.6 - 7.8 | Doublet | ~8.0 - 8.5 | 1H |

| H-5 | ~7.3 - 7.5 | Doublet | ~8.0 - 8.5 | 1H |

| CH₃ (indazole) | ~2.5 - 2.7 | Singlet | - | 3H |

| CH₃ (pinacol) | ~1.3 - 1.4 | Singlet | - | 12H |

Rationale and Interpretation

-

Indazole Ring Protons (H-4, H-5, H-7): The aromatic protons of the indazole ring are expected to resonate in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The boronic ester group at C-6 is an electron-withdrawing group, which will further deshield the adjacent protons. H-7 is anticipated to be the most downfield of the aromatic protons, appearing as a singlet or a narrow doublet due to a small four-bond coupling to H-5. H-4 and H-5 will likely appear as doublets with a typical ortho-coupling constant of approximately 8.0-8.5 Hz.

-

Indazole NH Proton: The N-H proton of the indazole ring is expected to be a broad singlet at a very downfield chemical shift, typically between 11.0 and 13.0 ppm.[7] Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange. In solvents like DMSO-d₆, this proton is more readily observed.

-

Methyl Protons (Indazole): The methyl group at the 3-position of the indazole ring is predicted to be a sharp singlet in the range of 2.5-2.7 ppm.

-

Pinacol Ester Protons: The four equivalent methyl groups of the pinacol ester will give rise to a strong singlet, integrating to 12 protons, at approximately 1.3-1.4 ppm.[9] This characteristic signal is a clear indicator of the presence of the pinacol boronate moiety.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The predicted chemical shifts for this compound are based on data from substituted indazoles and the known effects of boronic ester substituents.[4][5][8]

Predicted Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~140 - 145 |

| C-7a | ~138 - 142 |

| C-3a | ~120 - 125 |

| C-7 | ~125 - 130 |

| C-4 | ~120 - 125 |

| C-5 | ~115 - 120 |

| C-6 | Signal may be broad or absent |

| C (pinacol, quaternary) | ~83 - 85 |

| CH₃ (pinacol) | ~24 - 26 |

| CH₃ (indazole) | ~12 - 15 |

Rationale and Interpretation

-

Indazole Ring Carbons: The chemical shifts of the indazole ring carbons are influenced by the nitrogen atoms and the substituents. The quaternary carbons C-3a and C-7a are expected in the range of 120-142 ppm. C-3, being adjacent to a nitrogen atom, will also be in a similar downfield region. The protonated carbons C-4, C-5, and C-7 will have distinct chemical shifts based on their electronic environment.

-

Carbon-Boron Bond (C-6): A key feature in the ¹³C NMR spectra of boronic esters is the signal for the carbon atom directly attached to the boron. Due to the quadrupolar nature of the boron nucleus, this carbon signal is often broadened and may even be unobservable.[10]

-

Pinacol Ester Carbons: The quaternary carbons of the pinacol group are expected to appear around 83-85 ppm, while the methyl carbons will resonate at approximately 24-26 ppm.

-

Indazole Methyl Carbon: The methyl carbon at the 3-position is predicted to have a chemical shift in the range of 12-15 ppm.

Experimental Protocols

For the acquisition of high-quality NMR data for this compound, the following experimental protocols are recommended.[11][12][13][14]

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

-

Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for good solubility of many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is also an excellent option, particularly for observing the exchangeable NH proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Dissolution and Transfer: Dissolve the sample completely in approximately 0.6-0.7 mL of the deuterated solvent in a small vial before transferring the solution to the NMR tube.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Consider using spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

Visualization of Molecular Structure and Experimental Workflow

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a robust framework for understanding the ¹H and ¹³C NMR spectral characteristics of this compound. While experimental data is not currently published, the detailed predictions and interpretations presented herein, based on established NMR principles and data from analogous compounds, offer a reliable guide for researchers. The provided protocols for sample preparation and data acquisition represent best practices in the field, ensuring that future experimental work can be conducted with high fidelity. This document serves as a critical resource for scientists and professionals engaged in the synthesis, characterization, and application of this important chemical entity.

References

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. microbenotes.com [microbenotes.com]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. rsc.org [rsc.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR - Magritek [magritek.com]

- 10. rsc.org [rsc.org]

- 11. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists | MDPI [mdpi.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 14. m.youtube.com [m.youtube.com]

Solubility profile of 3-Methylindazole-6-boronic acid pinacol ester in organic solvents.

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 3-Methylindazole-6-boronic acid pinacol ester (CAS 12277911-51-4), a critical building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and drug development professionals who utilize this reagent in applications such as Suzuki-Miyaura cross-coupling reactions and the synthesis of kinase inhibitors. We delve into the theoretical principles governing its solubility, present qualitative and quantitative solubility data in a range of common organic solvents, and provide detailed, validated protocols for in-lab solubility determination. Furthermore, this guide discusses the practical implications of solubility for reaction optimization, formulation, and compound stability, with a particular focus on mitigating the risks associated with hydrolysis.

Introduction to this compound

Chemical Identity and Core Attributes

This compound is a heterocyclic organic compound widely employed in modern synthetic chemistry. Its structure features a 3-methyl-substituted indazole core linked to a boronic acid pinacol ester (Bpin) group at the 6-position. The pinacol ester serves as a protecting group for the boronic acid, enhancing its stability and handling properties compared to the free acid.

-

Molecular Formula: C₁₄H₁₉BN₂O₂[1]

-

Molecular Weight: 258.13 g/mol [1]

-

CAS Number: 12277911-51-4[1]

-

Appearance: Typically a pale-yellow to yellow-brown solid.[2]

Significance in Medicinal Chemistry and Organic Synthesis

The utility of this compound is primarily centered on its role as a versatile building block. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors due to its ability to mimic the adenine hinge-binding motif of ATP.[1] The boronic ester moiety makes it an ideal coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, one of the most powerful methods for forming carbon-carbon bonds.[3] This enables the straightforward synthesis of complex molecules with potential therapeutic applications.[1][4]

The Critical Role of Solubility in Application Success

A thorough understanding of a reagent's solubility is fundamental to its effective use. For this compound, solubility data directly informs:

-

Reaction Efficiency: Achieving a homogeneous reaction mixture is often key to maximizing yield and minimizing reaction times in cross-coupling reactions. Poor solubility can lead to slow, incomplete reactions and the generation of impurities.

-

Purification Strategies: Knowledge of solubility in various solvents is essential for developing effective crystallization or chromatographic purification methods.

-

Formulation Development: In drug discovery, understanding solubility is the first step in creating viable formulations for preclinical studies.

-

Analytical Method Development: Proper solvent selection is crucial for techniques like HPLC and NMR to ensure the analyte is fully dissolved and stable during analysis.[5][6]

Theoretical Framework of Solubility

The "Like Dissolves Like" Principle: Polarity Matching

The primary determinant of solubility is the interplay of intermolecular forces between the solute (this compound) and the solvent. The principle of "like dissolves like" serves as an excellent predictive tool.[7]

-

The Solute: The molecule possesses both polar and non-polar characteristics. The indazole ring with its nitrogen atoms provides polarity and potential for hydrogen bonding, while the methyl group and the bulky, hydrocarbon-rich pinacol ester group contribute significant non-polar character.

-

The Solvents: Solvents are broadly classified by their polarity and their ability to donate protons (protic) or not (aprotic).

Generally, the compound is expected to show higher solubility in solvents that can effectively solvate both its polar and non-polar regions, such as polar aprotic solvents.

References

- 1. This compound|97% [benchchem.com]

- 2. 3-Methylindazole-5-boronic acid pinacol ester | 864771-17-5 [sigmaaldrich.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Methylindazole-6-boronic acid pinacol ester

Introduction: The Strategic Importance of the Indazole Moiety in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif, integral to the architecture of numerous pharmacologically active compounds. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have cemented its role as a cornerstone in medicinal chemistry. Molecules incorporating the indazole core have demonstrated a wide spectrum of biological activities, including potent kinase inhibition, anti-tumor, and anti-inflammatory properties. Consequently, the development of robust and versatile synthetic methodologies to access functionalized indazoles is of paramount importance to researchers in the pharmaceutical and life sciences sectors.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds. Its operational simplicity, mild reaction conditions, and exceptional tolerance of diverse functional groups make it an indispensable tool for the synthesis of complex molecular architectures. This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-Methylindazole-6-boronic acid pinacol ester, a key building block for the synthesis of novel 6-aryl-3-methylindazoles. We will delve into a detailed experimental protocol, explore the mechanistic underpinnings of the reaction, and offer expert insights into optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][2] The generally accepted mechanism comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X) to form a Pd(II) intermediate.[1][2][3]

-

Transmetalation: This is a crucial step where the organic moiety from the boron reagent (R²) is transferred to the palladium center. The presence of a base is essential for this step. The base activates the boronic acid or ester, forming a more nucleophilic boronate species, which then facilitates the transfer of the R² group to the Pd(II) complex, displacing the halide.[4][5]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol provides a representative procedure for the coupling of this compound with 4-bromoanisole. The reaction conditions can be adapted for other aryl halides.

Reagents and Materials

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equiv. |

| This compound | 1227911-51-4 | 258.13 | 1.0 | 1.0 |

| 4-Bromoanisole | 104-92-7 | 187.04 | 1.2 | 1.2 |

| Pd(dppf)Cl₂ · CH₂Cl₂ | 95464-05-4 | 816.64 | 0.03 | 0.03 |

| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 2.0 | 2.0 |

| 1,4-Dioxane | 123-91-1 | 88.11 | - | - |

| Water | 7732-18-5 | 18.02 | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (258 mg, 1.0 mmol), 4-bromoanisole (224 mg, 1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol).

-

Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with argon for 15-20 minutes.

-

Catalyst Addition: Under a positive flow of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂ · CH₂Cl₂, 24.5 mg, 0.03 mmol).

-

Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 85-90 °C. Stir the reaction mixture vigorously for 12-16 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(4-methoxyphenyl)-3-methyl-1H-indazole.

Rationale for Experimental Choices

-

Catalyst and Ligand Selection: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst for Suzuki-Miyaura couplings. The dppf ligand is both electron-rich and sterically demanding, which promotes the oxidative addition and reductive elimination steps of the catalytic cycle and provides stability to the palladium center.[4]

-

Choice of Base: Cesium carbonate (Cs₂CO₃) is a moderately strong base that is highly effective in promoting the transmetalation step. Its high solubility in the aqueous phase of the biphasic solvent system facilitates the formation of the active boronate species. Other bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be employed, and the optimal base may vary depending on the specific substrates.[4][6]

-

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly used. The organic solvent solubilizes the organic reactants and the catalyst, while the water is essential for dissolving the inorganic base and facilitating the formation of the boronate complex.

-

Temperature: Elevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe. The optimal temperature will depend on the reactivity of the specific aryl halide and boronic ester.

Optimization and Troubleshooting

Figure 2: A logical workflow for troubleshooting a Suzuki-Miyaura coupling reaction.

| Potential Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere- Inappropriate base or solvent | - Use a fresh batch of catalyst and ensure proper storage.- Verify the purity of the boronic ester and aryl halide.- Ensure all glassware is properly dried and the reaction is performed under a positive pressure of inert gas.- Screen different bases (e.g., K₃PO₄, K₂CO₃) and solvent systems (e.g., DME/water, Toluene/water). |

| Protodeborylation of the boronic ester | - Presence of excess water or protic impurities- Prolonged reaction time at high temperature- Certain heteroaryl boronic esters are prone to this side reaction. | - Use anhydrous solvents and dry the base before use.- Monitor the reaction closely and stop it once the starting material is consumed.- Consider using a milder base or lower reaction temperature. |

| Formation of homocoupling products | - Oxygen contamination leading to reductive elimination from a bis(organo)palladium intermediate. | - Ensure the reaction mixture is thoroughly degassed before adding the catalyst. |

| Difficult purification | - Formation of palladium black- Similar polarity of product and byproducts | - Filter the reaction mixture through a pad of celite before work-up to remove palladium black.- Optimize the chromatographic conditions or consider recrystallization. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-3-methylindazoles from this compound. The protocol detailed in this application note provides a reliable starting point for researchers. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, scientists can effectively troubleshoot and optimize this powerful transformation to access a diverse range of novel indazole-based compounds for drug discovery and development.

References

Application Notes & Protocols: The Strategic Role of 3-Methylindazole-6-boronic acid pinacol ester in the Development of Next-Generation Kinase Inhibitors

Abstract

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, capable of acting as an ATP surrogate to inhibit kinase activity.[1][2][3][4] This guide provides an in-depth exploration of 3-Methylindazole-6-boronic acid pinacol ester (CAS: 1227911-51-4), a critical building block for the synthesis of novel kinase inhibitors. We will detail its chemical properties, its application in palladium-catalyzed cross-coupling reactions, and provide validated protocols for the synthesis and biological evaluation of indazole-based kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their discovery programs.

Introduction: The Indazole Scaffold in Kinase Inhibition

The pursuit of selective and potent protein kinase inhibitors remains a cornerstone of modern drug discovery. The indazole nucleus, a bicyclic heterocycle, is frequently employed in this endeavor due to its structural rigidity and ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[4] This mimicry of the adenine portion of ATP makes it an ideal starting point for inhibitor design.

This compound serves as a highly strategic intermediate. Its key features are:

-

The Indazole Core : Provides the essential ATP-mimetic scaffold for kinase binding.

-

The 3-Methyl Group : This small alkyl group can be critical for enhancing potency and selectivity by probing a specific hydrophobic pocket within the target kinase.[4]

-

The 6-Boronic Acid Pinacol Ester : This functional group is the linchpin for molecular diversification. It is an ideal substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the facile introduction of a wide array of aryl and heteroaryl substituents.[5][6] This enables extensive exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Compounds derived from this scaffold have shown potent inhibitory activity against a range of therapeutically relevant kinases, including Fibroblast Growth Factor Receptor (FGFR), Aurora kinases, and Extracellular signal-regulated kinases (ERK).[7][8][9][10]

Reagent Profile and Synthesis

Chemical Properties

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1227911-51-4[11] |

| Molecular Formula | C₁₄H₁₉BN₂O₂[11] |

| Molecular Weight | 258.13 g/mol [11] |

| Appearance | Pale-yellow to Yellow-brown Solid |

| Storage | Refrigerator, desiccate |

General Synthetic Protocol: Miyaura Borylation

The title compound is typically synthesized via a palladium-catalyzed Miyaura borylation of the corresponding 6-halo-3-methylindazole. This protocol provides a general method for this transformation.

Protocol 2.2.1: Synthesis of this compound

-

Principle : This reaction involves the palladium-catalyzed coupling of a halo-indazole with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a base. The pinacol ester is particularly useful due to its stability and ease of handling compared to the free boronic acid.[12][13]

-

Materials :

-

6-Bromo-3-methyl-1H-indazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Nitrogen gas supply

-

Standard reflux apparatus

-

-

Procedure :

-

To a dry round-bottom flask, add 6-bromo-3-methyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane via syringe.

-

Add Pd(dppf)Cl₂ (0.03 eq) to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

-

-

Causality : The choice of Pd(dppf)Cl₂ as the catalyst is common for borylation reactions due to its efficiency and stability. Potassium acetate acts as the base required for the catalytic cycle. An inert atmosphere is critical to prevent the degradation of the palladium catalyst.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is to serve as the organoboron partner in Suzuki-Miyaura cross-coupling reactions. This enables the formation of a C-C bond between the indazole C6 position and a diverse range of (hetero)aryl halides, which is a cornerstone of modern medicinal chemistry for building libraries of potential drugs.[6][14][15]

Caption: General workflow for kinase inhibitor development using Suzuki coupling.

Protocol 3.1: General Suzuki-Miyaura Coupling

-

Principle : This protocol describes a palladium-catalyzed cross-coupling between the indazole boronic ester and a (hetero)aryl halide. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the halide, transmetalation with the boronate complex, and reductive elimination to form the product.[6]

-

Materials :

-

This compound (1.2 eq)

-

(Hetero)aryl halide (e.g., Aryl Bromide) (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or similar Pd catalyst

-

2M Sodium Carbonate (Na₂CO₃) aqueous solution

-

Solvent system (e.g., 1,4-Dioxane or Toluene/Ethanol mixture)

-

Nitrogen gas supply

-

-

Procedure :

-

In a reaction vessel, combine the (hetero)aryl halide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Evacuate and backfill the vessel with nitrogen three times.

-

Add the organic solvent (e.g., 1,4-Dioxane) followed by the aqueous sodium carbonate solution (2.0-3.0 eq).

-

Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or preparative HPLC.

-

-

Self-Validation : The success of the reaction is validated by comparing the mass of the final product to the expected mass via LC-MS and confirming the structure using ¹H and ¹³C NMR. The disappearance of the starting halide on a TLC plate is a primary indicator of reaction progression.

Structure-Activity Relationship (SAR) and Design Principles

Systematic modification of the indazole scaffold using this compound allows for a deep understanding of the SAR.

Caption: Key SAR interactions of a 3-methyl-6-aryl-indazole inhibitor.

-

Indazole NH : The hydrogen on the pyrazole ring is a critical hydrogen bond donor, anchoring the inhibitor to the kinase hinge region, much like ATP.[4][16]

-

3-Methyl Group : This group often fits into a small, hydrophobic pocket near the hinge, improving affinity and potentially conferring selectivity over other kinases that may have a bulkier residue at that position.[4]

-

6-Position Substituent : This is the primary vector for optimization. By varying the (hetero)aryl group introduced via Suzuki coupling, chemists can:

-

Extend the molecule into the solvent-exposed region to improve solubility.

-

Target additional pockets to increase potency.

-

Fine-tune electronic properties to modulate binding kinetics.

-

Biological Evaluation Protocols

Once a library of compounds is synthesized, their biological activity must be assessed.

In Vitro Kinase Inhibition Assay

Protocol 5.1.1: ADP-Glo™ Kinase Assay (Promega)

-

Principle : This is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A lower ADP level in the presence of an inhibitor corresponds to higher kinase inhibition. It is a robust method for determining IC₅₀ values.

-

Procedure :

-

Kinase Reaction : In a 384-well plate, set up the kinase reaction containing the target kinase, its specific substrate, ATP, and the test compound (serially diluted, typically from 10 µM to 0.1 nM). Include "no inhibitor" (positive control) and "no kinase" (negative control) wells.

-

Incubate at the optimal temperature (e.g., 30 °C) for the recommended time (e.g., 60 minutes).

-

ADP-Glo™ Reagent : Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent : Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition : Read the luminescence on a plate reader.

-

Data Analysis : Normalize the data using the controls. Plot the percentage of inhibition against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

-

Cell-Based Proliferation Assay

Protocol 5.2.2: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Principle : This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in ATP signal indicates that the inhibitor is causing cell death or inhibiting proliferation.

-

Procedure :

-

Cell Plating : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with serial dilutions of the synthesized kinase inhibitors. Include a vehicle control (e.g., DMSO).

-

Incubation : Incubate the plate for 72 hours in a humidified incubator at 37 °C with 5% CO₂.

-

Assay : Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition : Measure luminescence with a plate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Example Data Table

The following table presents hypothetical, yet representative, data for a series of inhibitors developed from this compound against a target kinase and a cancer cell line.

| Compound ID | 6-Aryl Substituent | Kinase IC₅₀ (nM) | Cell Line GI₅₀ (nM) |

| LEAD-01 | Phenyl | 150 | 850 |

| LEAD-02 | 4-Fluorophenyl | 95 | 550 |

| LEAD-03 | 3-Aminopyridine | 25 | 120 |

| LEAD-04 | 2-Methoxypyrimidine | 15 | 75 |

This data illustrates how modifying the 6-aryl group (introduced via Suzuki coupling) can significantly impact both enzymatic potency and cellular activity.

Case Study: Targeting the FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is frequently dysregulated in various cancers, making it a prime therapeutic target.[8] Indazole-based compounds have proven to be effective FGFR inhibitors.[9]

Caption: Simplified FGFR signaling pathway and the point of intervention.

An inhibitor synthesized from this compound would bind to the ATP pocket of FGFR, preventing autophosphorylation and blocking downstream signaling through pathways like RAS/MAPK and PI3K/AKT, thereby inhibiting cancer cell proliferation.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in the design and synthesis of novel kinase inhibitors. Its utility is rooted in the combination of the privileged indazole scaffold with a functional handle amenable to robust and diverse Suzuki-Miyaura cross-coupling reactions. The protocols and principles outlined in this guide provide a solid framework for researchers to efficiently generate and evaluate libraries of potent and selective kinase inhibitors. Future work will likely focus on coupling this reagent with increasingly complex and novel heterocyclic halides to explore new chemical space and overcome challenges such as acquired drug resistance.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound|97% [benchchem.com]

- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. books.rsc.org [books.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

Application Note & Protocols: Strategic Synthesis of Complex Heterocycles Utilizing 3-Methylindazole-6-boronic acid pinacol ester

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] 3-Methylindazole-6-boronic acid pinacol ester has emerged as a critical and versatile building block for the construction of complex, biologically active heterocyclic compounds. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this reagent. It elucidates the underlying reaction mechanisms, offers detailed, field-tested experimental protocols, and presents troubleshooting guidance to enable the efficient synthesis of novel molecular entities.

Introduction: The Strategic Value of the Indazole Moiety

Indazole-containing derivatives are a cornerstone of modern drug discovery, with applications spanning oncology, inflammation, and neurodegenerative diseases.[4][5][6] The bicyclic system, comprising a benzene ring fused to a pyrazole ring, offers a unique three-dimensional structure and hydrogen bonding capabilities that facilitate potent and selective interactions with biological targets.[1][7]

This compound provides a robust entry point for elaborating the indazole core at the C6 position. The boronic acid pinacol ester is a stable, easy-to-handle functional group that acts as the nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[8][9] This allows for the precise and efficient formation of carbon-carbon bonds with a wide array of sp²- and sp-hybridized partners (e.g., aryl, heteroaryl, and vinyl halides or triflates), making it an indispensable tool for library synthesis and lead optimization campaigns.[10][11]

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges C-C bonds using a palladium catalyst.[12] Its reliability, functional group tolerance, and the stability of the boronic ester reagents contribute to its widespread use.[9][13] The reaction proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[11][13][14]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen (or carbon-triflate) bond of the electrophilic coupling partner (e.g., a heteroaryl bromide). This oxidizes the palladium from Pd(0) to a square-planar Pd(II) complex.[12][14]

-

Transmetalation : This is the key step where the organic moiety is transferred from boron to palladium. A base (e.g., K₂CO₃) is crucial for this step, as it activates the boronic ester to form a more nucleophilic "ate" complex, which then readily exchanges its organic group with the halide on the Pd(II) center.[10][13]

-

Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[11][12][14]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Methyl-6-(1H-pyrazol-4-yl)-1H-indazole

This protocol details a representative Suzuki-Miyaura coupling to synthesize a bi-heterocyclic compound, a common motif in kinase inhibitors.

Materials and Equipment

-

Reagents :

-

This compound

-

1-(tert-Butoxycarbonyl)-4-bromo-1H-pyrazole (or other suitable protected pyrazole halide)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Equipment :

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon manifold)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

-

Step-by-Step Methodology

Caption: Experimental workflow for Suzuki-Miyaura coupling.

-

Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), 1-(Boc)-4-bromo-1H-pyrazole (1.1 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv), and K₂CO₃ (2.5 equiv).

-

Inert Atmosphere : Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water via syringe to achieve a typical 4:1 to 5:1 solvent ratio (e.g., 10 mL dioxane, 2 mL water). The solution should be thoroughly degassed by bubbling the inert gas through it for 10-15 minutes.

-